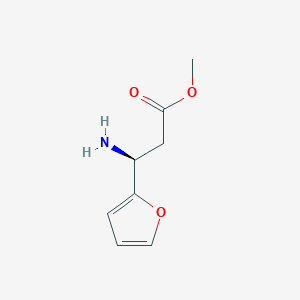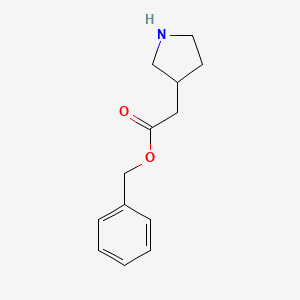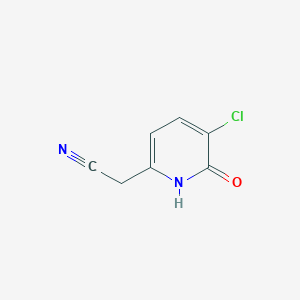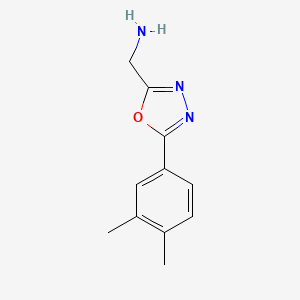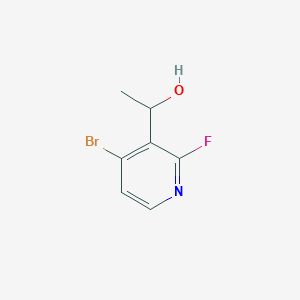
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and fluorine reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone.
Reduction: Formation of 1-(4-Fluoropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
- 1-(4-Bromo-2-chloropyridin-3-yl)ethanol
Uniqueness
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine and fluorine atoms at the 4 and 2 positions, respectively, imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
Clé InChI |
AZQBWWJLKXODKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CN=C1F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
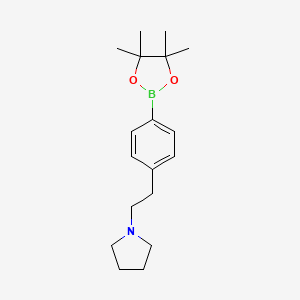
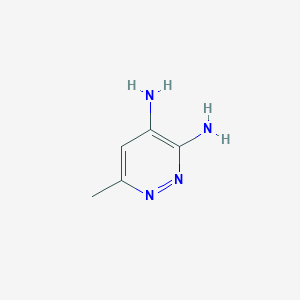

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
